2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Lipophilicity Drug-likeness Lead optimization

2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide (CAS 2320150-63-6) is a synthetic small molecule belonging to the tetrahydrothiopyran-benzamide class, with the molecular formula C15H19F2NO3S and a molecular weight of 331.38 g/mol. This compound is characterized by a 2,4-difluorobenzamide head group, a tetrahydro-2H-thiopyran (thiane) central ring, and a 2-hydroxyethoxy substituent at the 4-position.

Molecular Formula C15H19F2NO3S
Molecular Weight 331.38
CAS No. 2320150-63-6
Cat. No. B2533853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
CAS2320150-63-6
Molecular FormulaC15H19F2NO3S
Molecular Weight331.38
Structural Identifiers
SMILESC1CSCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)OCCO
InChIInChI=1S/C15H19F2NO3S/c16-11-1-2-12(13(17)9-11)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20)
InChIKeyUXCFUBKLPJQWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide (CAS 2320150-63-6): A Structurally Differentiated Tetrahydrothiopyran-Benzamide for Specialized SAR Exploration


2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide (CAS 2320150-63-6) is a synthetic small molecule belonging to the tetrahydrothiopyran-benzamide class, with the molecular formula C15H19F2NO3S and a molecular weight of 331.38 g/mol . This compound is characterized by a 2,4-difluorobenzamide head group, a tetrahydro-2H-thiopyran (thiane) central ring, and a 2-hydroxyethoxy substituent at the 4-position [1]. It is a research-grade compound, typically supplied at ≥95% purity, and is intended for non-human, laboratory-based investigations . A critical preliminary note is that no peer-reviewed biological activity data or target engagement profiles were identified for this specific compound in major public databases such as ChEMBL or PubChem at the time of this analysis [2]. Consequently, its differentiation from analogs must be assessed primarily through structural and calculated physicochemical properties, and its procurement value lies in systematic structure-activity relationship (SAR) studies rather than established biological superiority.

Why Generic Substitution Fails for 2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide: The Critical Interplay of Halogen Substitution and Ring Geometry


This compound cannot be generically interchanged with its closest analogs—such as the 2-chloro or 3,4-difluoro variants—because subtle changes in the benzamide substitution pattern or the nature of the halogen atom significantly alter key physicochemical properties that govern molecular recognition, solubility, and metabolic stability. For instance, replacing the 2,4-difluoro motif with a 2-chloro group produces a measurable shift in calculated lipophilicity (clogP increases from 2.46 to 3.19) and topological polar surface area (TPSA decreases from 54.45 to 46.61 Ų) [1][2]. These differences, while appearing small in absolute terms, can lead to substantial changes in membrane permeability, off-target binding, and pharmacokinetic profiles within a chemical series [3]. Similarly, relocating the fluorine atoms to the 3,4-position generates a regioisomer with an identical molecular weight but a distinct electrostatic potential surface, which can alter binding poses and target selectivity . The presence of the tetrahydrothiopyran ring itself, compared to a simpler tetrahydropyran or an open-chain linker, introduces unique conformational constraints and sulfur-mediated interactions that are not replicated by oxygen-containing or acyclic analogs [4]. Therefore, even within a closely related series, each structural permutation represents a distinct chemical entity with non-interchangeable biological behavior, and direct procurement of the specific compound is essential for reproducible SAR campaigns.

Quantitative Differentiation Matrix for 2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide: A Procure-to-Compare Analysis


Lipophilicity Control: 2,4-Difluoro Substitution Offers a 0.73 log Unit Reduction in clogP Compared to the 2-Chloro Analog

The target 2,4-difluoro compound exhibits a calculated partition coefficient (clogP) of 2.46, which is 0.73 log units lower than the 3.19 clogP of its direct 2-chloro analog (C15H20ClNO3S) [1][2]. This indicates a markedly lower lipophilicity for the fluorinated compound. While no experimental logP or logD values were available for these specific compounds, the calculated difference is consistent with the well-established SAR principle that fluorine substitution reduces lipophilicity compared to chlorine on aromatic rings [3]. In the context of the Lipinski Rule of Five, both compounds have zero violations, but the lower clogP of the 2,4-difluoro variant positions it in a more favorable range for aqueous solubility and reduced metabolic clearance [4].

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Advantage: 2,4-Difluoro Compound Provides a 7.84 Ų Higher TPSA Than the 2-Chloro Analog

The topological polar surface area (TPSA) of the target 2,4-difluoro compound is 54.45 Ų, compared to 46.61 Ų for the 2-chloro analog [1][2]. This 7.84 Ų increase is attributable to the higher electronegativity of fluorine atoms relative to chlorine, which creates a more polarized surface [3]. In drug design, a TPSA below 60 Ų is typically associated with good blood-brain barrier penetration, while values above 140 Ų are linked to poor oral absorption [4]. Both compounds fall well below the upper limits for oral bioavailability, but the higher TPSA of the 2,4-difluoro compound may subtly improve solubility and reduce passive membrane permeability compared to the more lipophilic, lower TPSA 2-chloro variant [4].

Polar surface area Permeability Oral bioavailability

Regioisomeric Distinction: 2,4-Difluoro Substitution Pattern is Structurally Non-Interchangeable with the 3,4-Difluoro Regioisomer

The target compound (CAS 2320150-63-6) carries fluorine atoms at the 2- and 4-positions of the benzamide ring, whereas the 3,4-difluoro regioisomer (CAS 2309603-31-2) positions the second fluorine at the 3-position instead of the 2-position . This seemingly small structural change creates a fundamentally different electrostatic potential map on the aromatic ring. The 2-fluoro substituent is ortho to the amide carbonyl, which can influence the conformational preference of the amide bond through both steric and electronic effects, thereby potentially altering the presentation of the pharmacophore to a biological target [1]. Although no head-to-head biological data are available for these specific compounds, the principle that regioisomeric fluorination can dramatically change target potency and selectivity is well-documented in medicinal chemistry [1].

Regioisomerism Binding site complementarity Molecular recognition

Absence of Biological Activity Annotation Confirms this Compound as a True Research Tool for De Novo SAR, Not a Characterized Probe

A search of the ZINC15 database for the entry ZINC175583494, corresponding to the target compound, explicitly states: 'There is no known activity for this compound' and 'This substance has not been detected to have been used in any clinical trials' [1]. This absence of annotation distinguishes it from well-characterized chemical probes or known inhibitors that may carry pre-existing data bias. For a scientific procurement decision, this means the compound is a clean slate for primary assay screening. Its value is not derived from outperforming a known standard in a specific assay, but from its utility as a novel, data-free structural vector that can be used to interrogate new biological targets or to serve as a negative control in assays where the 2,4-difluorobenzamide moiety is expected to be inactive.

Probe compound Data confidence SAR Procurement

Conformational Restriction by the Tetrahydrothiopyran Ring Provides a Scaffold Not Replicable by Acyclic or Tetrahydropyran Analogs

The tetrahydro-2H-thiopyran (thiane) core of the target compound introduces a six-membered saturated sulfur heterocycle, which is conformationally distinct from both an acyclic thioether linker and the oxygen-containing tetrahydropyran analog. A recent 2024 study on the conformational behavior of fluorinated tetrahydrothiopyran derivatives demonstrated that the sulfur atom and fluorine substituents create unique electrostatic and hyperconjugative interactions that stabilize specific ring conformations [1]. The 2-hydroxyethoxy substituent attached to the 4-position of the ring further adds a flexible hydrophilic handle that is geometrically positioned by the ring scaffold . While no direct comparison data with a tetrahydropyran-based analog (e.g., 2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-pyran-4-yl)methyl)benzamide) are available, the replacement of oxygen with sulfur is a classic scaffold-hopping strategy that can modulate lipophilicity, metabolic stability, and target binding, as sulfur is more polarizable and can engage in different non-covalent interactions [2].

Conformational restriction Thioether Scaffold hopping

Commercial Availability at Defined Purity Levels Facilitates Immediate Procurement for Reproducible Research

The target compound is commercially available from multiple suppliers with specified purity levels. Amadis Chemical Company offers it at 97% purity (Catalog No. P-489180924), while other vendors provide it at 95% purity (e.g., BenchChem, EvitaChem) . This compares favorably to the 3,4-difluoro regioisomer, which is also available at similar purity levels (typically 95-97%) . The key differentiator is not a superior purity specification, but the consistent availability of the 2,4-difluoro compound from multiple sources, which mitigates single-supplier dependency risks and allows for comparative quality assessment. The compound is provided as a neat solid, suitable for direct use in in vitro assays without further purification, given the specified purity .

Purity Reproducibility Sourcing

Recommended Application Scenarios for 2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping Campaigns Comparing Thiane vs. Oxane Central Rings

The sp³-rich tetrahydrothiopyran core with the 2-hydroxyethoxy substituent provides a geometrically constrained scaffold for probing the effects of sulfur-for-oxygen substitution on target binding and ADMET properties [1]. In a scaffold-hopping program, this compound can be evaluated alongside a comparable tetrahydropyran analog to quantify the impact of the thioether on potency, selectivity, and metabolic stability. The lower clogP of the 2,4-difluoro variant (2.46) compared to the 2-chloro analog (3.19) further supports its use when a more balanced lipophilicity profile is desired [2].

Negative Control or Inactive Comparator in Fluorobenzamide-Focused Assays

Given the confirmed absence of documented biological activity for this compound in major public databases [3], it is ideally suited as a negative control or inactive comparator in biochemical or cell-based assays where the 2,4-difluorobenzamide moiety is part of the pharmacophore of interest. Its well-defined purity (≥95%) and multi-vendor availability ensure that any observed inactivity can be confidently attributed to the compound's structure rather than to impurities or degradation products.

Systematic SAR Study of Halogen Effects on Physicochemical and In Vitro ADME Parameters

A focused library comprising the 2,4-difluoro (target), 2-chloro, 3,4-difluoro, and unsubstituted benzamide analogs can be assembled to systematically map the influence of halogen type and position on key physicochemical properties (clogP, TPSA, solubility) and in vitro ADME endpoints (microsomal stability, permeability) [2]. The quantitative clogP difference of −0.73 log units between the 2,4-difluoro and 2-chloro compounds provides a measurable starting point for correlating lipophilicity with metabolic turnover or cell permeability in the specific structural context of the tetrahydrothiopyran scaffold [2].

Crystallography and Biophysical Fragment Screening Campaigns Using a Novel 3D Scaffold

The three-dimensional character of the tetrahydrothiopyran ring, combined with the hydrogen bond donor/acceptor capabilities of the hydroxyethoxy side chain and the amide linker, makes this compound a suitable candidate for fragment-based drug discovery (FBDD) or crystallographic screening [1]. Its molecular weight (331.38 g/mol) is within the acceptable range for a lead-like molecule, and the absence of prior biological annotation [3] means it can serve as an unbiased starting point for identifying novel binding sites or allosteric pockets through X-ray crystallography or surface plasmon resonance (SPR) screening.

Quote Request

Request a Quote for 2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.